2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid typically involves the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its simplicity and high yield. Another method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,5-a]pyridine core or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core but may have different substituents, leading to varied properties and applications.
Uniqueness
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-7-4-14-8(3-9(16)17)15(7)5-6/h1-2,4-5H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLFZMMFIKKPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.